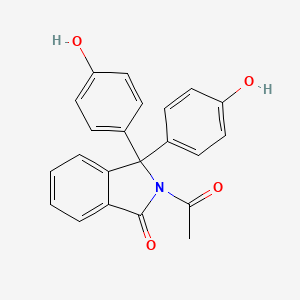
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an isoindoline core, acetyl group, and two hydroxyphenyl groups. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
科学的研究の応用
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its cytotoxic properties.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways. It can also interact with autophagy proteins, promoting cell survival mechanisms under certain conditions.
類似化合物との比較
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share structural similarities and exhibit antioxidant and anticancer activities.
Bisphenol A (BPA): Although structurally different, BPA also contains hydroxyphenyl groups and is widely studied for its biological effects.
Uniqueness
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its unique isoindoline core and the presence of both acetyl and hydroxyphenyl groups
特性
CAS番号 |
47520-25-2 |
|---|---|
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-acetyl-3,3-bis(4-hydroxyphenyl)isoindol-1-one |
InChI |
InChI=1S/C22H17NO4/c1-14(24)23-21(27)19-4-2-3-5-20(19)22(23,15-6-10-17(25)11-7-15)16-8-12-18(26)13-9-16/h2-13,25-26H,1H3 |
InChIキー |
DPOKYHYOHVUGKB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




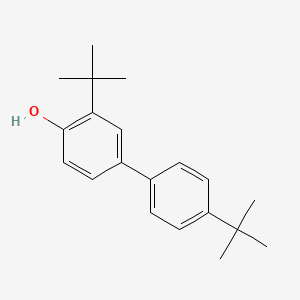
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
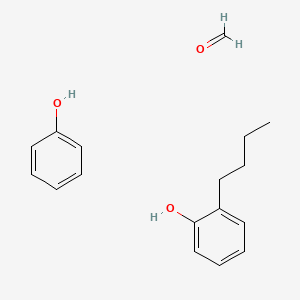

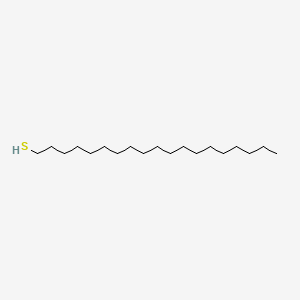
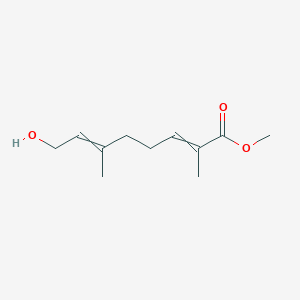
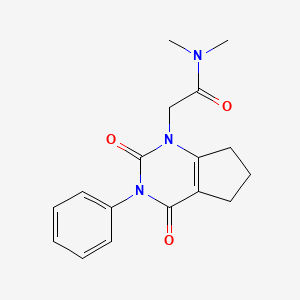

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)



